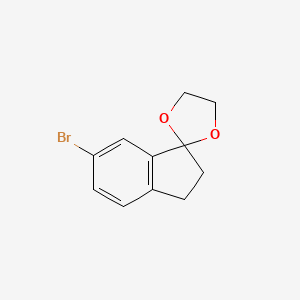

6-Bromo-indan-1-one 1,2-ethanediol ketal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-2-1-8-3-4-11(10(8)7-9)13-5-6-14-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFACNZKELSKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C=CC(=C3)Br)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol ketal (CAS Number: 866848-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-indan-1-one 1,2-ethanediol ketal, with CAS number 866848-94-4, is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic applications, particularly in the construction of complex pharmaceutical agents. The protection of the ketone functionality in 6-bromo-indan-1-one as a stable 1,2-ethanediol ketal allows for a wide range of subsequent chemical transformations on the indane scaffold, making it a key building block for targeted therapeutic development.

Introduction: The Strategic Importance of Protected Indanones

The indanone core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The precursor, 6-bromo-1-indanone, is a versatile starting material, offering a reactive ketone and a bromine-substituted aromatic ring for further functionalization.[3]

However, the reactivity of the ketone can interfere with many synthetic transformations intended for other parts of the molecule. Therefore, the protection of this carbonyl group is a critical step in multi-step syntheses. The formation of a 1,2-ethanediol ketal provides a robust protecting group that is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. This guide focuses on the synthesis, properties, and applications of this compound, a key intermediate that leverages this protective strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 866848-94-4 | [4][5] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [4][5] |

| Molecular Weight | 255.11 g/mol | [5] |

| Synonyms | 6-Bromo-1,1-(ethylenedioxo)-indane, 6-bromo-2,3-dihydrospiro[indene-1,2'-[6][7]dioxolane] | [5] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from structure |

Synthesis and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed reaction of 6-bromo-1-indanone with ethylene glycol. This reaction, known as ketalization, is a reversible process where the equilibrium is driven towards the product by the removal of water.

Reaction Mechanism

The acid-catalyzed ketalization proceeds through the following steps:

-

Protonation of the carbonyl oxygen of 6-bromo-1-indanone by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

-

Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on the carbocation.

-

Deprotonation to yield the final ketal product and regenerate the acid catalyst.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for milligram-scale acid-catalyzed ketal formation.[6]

Materials:

-

6-Bromo-1-indanone (1 equivalent)

-

Ethylene glycol (2.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

-

Toluene (to make a 0.2 M solution of the substrate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dean-Stark trap (optional, for larger scale to remove water)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-indanone.

-

Dissolve the starting material in toluene.

-

Add ethylene glycol and p-toluenesulfonic acid monohydrate to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. The bromine substitution will influence the splitting pattern.

-

Dioxolane Protons: A multiplet or two separate multiplets for the -OCH₂CH₂O- group, typically in the range of δ 3.9-4.2 ppm.

-

Indane Methylene Protons: Two triplets for the -CH₂CH₂- group of the indane core, likely in the regions of δ 2.8-3.1 ppm and δ 2.0-2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon attached to the bromine will have a characteristic chemical shift.

-

Ketal Carbon: A signal for the spiro carbon (C-1) typically around δ 105-115 ppm.

-

Dioxolane Carbons: A signal for the -OCH₂CH₂O- carbons, usually around δ 65 ppm.

-

Indane Methylene Carbons: Signals for the two methylene carbons of the indane ring, expected in the range of δ 25-40 ppm.

IR (Infrared) Spectroscopy:

-

Absence of Carbonyl Stretch: The most notable feature will be the absence of a strong C=O stretching band around 1700 cm⁻¹, which is characteristic of the starting indanone.

-

C-O Stretching: Strong C-O stretching bands in the region of 1050-1150 cm⁻¹ due to the ketal group.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₁H₁₁BrO₂, the expected m/z values would be around 254 and 256.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of ethylene oxide or other fragments from the dioxolane ring.

Applications in Drug Discovery and Organic Synthesis

The primary role of this compound is as a protected building block in multi-step organic synthesis. The ketal protection allows for selective reactions at the aromatic ring, which would otherwise be complicated by the presence of the reactive ketone.

Caption: Synthetic pathways utilizing this compound.

Key applications include:

-

Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These allow for the introduction of a wide array of substituents at the 6-position of the indane core, including aryl, alkyl, vinyl, and amino groups.

-

Lithiation and Grignard Reagent Formation: The bromo group can be converted into an organolithium or Grignard reagent. These nucleophilic intermediates can then react with a variety of electrophiles to introduce new functional groups.

-

Synthesis of Biologically Active Molecules: Indanone derivatives have shown a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] By using the protected 6-bromo-indan-1-one, medicinal chemists can build complex molecules with potential therapeutic applications. For instance, the indanone scaffold is a key component of drugs like Donepezil, used for the treatment of Alzheimer's disease.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from the starting material, 6-bromo-1-indanone, and general laboratory safety practices.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Hazard Identification (based on precursor and general chemical properties):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a strategically important intermediate for organic synthesis, particularly in the realm of drug discovery. The ketal protecting group effectively masks the reactivity of the indanone carbonyl, enabling a diverse range of chemical modifications at the aromatic ring. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and its key applications, underscoring its value to researchers and scientists in the development of novel and complex molecular architectures.

References

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260. [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Kotha, S., & Mondal, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32473–32491. [Link]

-

Krawczyk, H., & Gzella, A. K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone, 6-bromo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Lemaire, C., & Plenevaux, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(22), 8031. [Link]

-

Miao, Y., & Meng, Y. (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1305. [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]

-

Pérez, M., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 434. [Link]

-

Sartori, G., et al. (2015). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 80(21), 10738–10747. [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 866848-94-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 6-bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] - CAS:866848-94-4 - Abovchem [abovchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromo-1-indanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol ketal: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-bromo-indan-1-one 1,2-ethanediol ketal, a key synthetic intermediate in pharmaceutical research and development. We will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its applications as a versatile building block in the creation of complex drug molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Ketal-Protected Indanones

Indanone scaffolds are prevalent structural motifs in a multitude of biologically active compounds and approved pharmaceuticals.[1] Their rigid framework serves as a valuable template for the design of ligands targeting various biological receptors. However, the reactivity of the ketone functionality in indanones often necessitates the use of protecting groups during multi-step synthetic sequences.[2] The formation of a 1,2-ethanediol ketal is a robust and widely employed strategy to mask the ketone, allowing for selective transformations at other positions of the indanone core.[3]

This compound, by virtue of its protected ketone and the presence of a bromine atom, is a bifunctional intermediate of significant interest. The bromine atom can be readily functionalized through various cross-coupling reactions, while the stable ketal protecting group can be removed under acidic conditions to regenerate the ketone at a later synthetic stage. This strategic protection allows for a diverse range of chemical manipulations, making it a valuable tool in the synthesis of complex pharmaceutical agents.

Molecular Formula and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [4] |

| Molecular Weight | 255.11 g/mol | [4] |

| CAS Number | 866848-94-4 | [4] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Store in a cool, dry place away from light and moisture. | [4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 6-bromo-indan-1-one with ethylene glycol. The reaction is typically driven to completion by the removal of water, often employing a Dean-Stark apparatus.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

-

6-Bromo-indan-1-one

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Toluene (or another suitable azeotroping solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or ethyl acetate for extraction

-

Hexanes for recrystallization or column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 6-bromo-indan-1-one (1.0 eq).

-

Addition of Reagents: Add toluene to dissolve the starting material, followed by ethylene glycol (typically 1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, thereby driving the equilibrium towards the formation of the ketal.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. The following provides an overview of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons of the ethylene glycol moiety will appear as a multiplet in the range of 3.9-4.2 ppm. The methylene protons of the indane core will be observed as triplets around 2.2 and 3.0 ppm. The aromatic protons will appear as doublets and a singlet in the aromatic region (7.2-7.6 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.[5] Key expected chemical shifts include the quaternary ketal carbon around 108-110 ppm, the carbons of the ethylene glycol unit at approximately 65 ppm, and the aliphatic carbons of the indane ring between 30-40 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift.[6]

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum will be the absence of the strong carbonyl (C=O) stretching band that is characteristic of the starting material, 6-bromo-indan-1-one (typically around 1700 cm⁻¹). The spectrum will instead be dominated by C-O stretching vibrations of the ketal group in the 1050-1150 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Applications in Drug Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The indanone core is a key feature in several classes of drugs.

Synthesis of Donepezil Analogues

Donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] The indanone moiety is a crucial component of its structure. Bromo-substituted indanones serve as starting materials for the synthesis of various donepezil analogues, where the bromine atom can be replaced with different functional groups to explore structure-activity relationships and develop new compounds with improved efficacy or altered pharmacological profiles.[7][8][9] The ketal protection strategy allows for selective modification at the bromine-bearing position before revealing the ketone for further elaboration.

Development of Selective Estrogen Receptor Modulators (SERMs)

Indanone derivatives have been investigated as scaffolds for the development of Selective Estrogen Receptor Modulators (SERMs).[10] SERMs are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects and are used in the treatment of hormone-responsive breast cancer and osteoporosis.[11] The ability to introduce diverse substituents onto the indanone ring system, facilitated by intermediates like this compound, is critical in the design and synthesis of novel SERMs with desired biological activities.[12]

Conclusion

This compound is a strategically important intermediate in medicinal chemistry and drug discovery. Its synthesis via a straightforward ketalization reaction provides a stable, protected form of 6-bromo-indan-1-one, enabling a wide range of subsequent chemical transformations. The ability to selectively functionalize the aromatic ring via the bromine atom, followed by deprotection of the ketone, offers a powerful tool for the synthesis of complex molecular architectures, including analogues of established drugs and novel therapeutic agents. This guide provides the foundational knowledge for the effective utilization of this valuable building block in the pursuit of new medicines.

References

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1,1-(ethylenedioxo)-indane | 866848-94-4 [chemicalbook.com]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design, synthesis, and evaluation of structurally rigid donepezil analogues as dual AChE and BACE-1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjpps.com [wjpps.com]

- 12. Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol ketal: Properties, Synthesis, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 6-Bromo-indan-1-one 1,2-ethanediol ketal, a critical intermediate in advanced organic synthesis and medicinal chemistry. The indanone scaffold is a privileged structure found in numerous pharmaceuticals, including agents for neurodegenerative diseases.[1][2][3] Protecting the reactive ketone of 6-bromo-1-indanone as a 1,2-ethanediol ketal is a crucial strategic step, enabling selective chemical modifications at other positions of the molecule. This document details the compound's core molecular properties, provides a validated experimental protocol for its synthesis and purification, and explores its strategic applications, particularly in the development of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Core Molecular Profile

This compound (also known as 6'-bromo-2',3'-dihydrospiro[[4][5]dioxolane-2,1'-indene]) is a derivative of 6-bromo-1-indanone where the ketone functional group is protected as a cyclic ketal. This protection strategy is fundamental in multi-step synthesis, as it renders the C1 carbonyl position inert to nucleophiles or bases, thereby directing reactivity towards other sites on the molecule, such as the bromine-substituted aromatic ring.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6'-Bromo-2',3'-dihydrospiro[[4][5]dioxolane-2,1'-indene] | N/A |

| CAS Number | 866848-94-4 | [4] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [4] |

| Molecular Weight | 255.11 g/mol | [4] |

| Precursor | 6-Bromo-indan-1-one (CAS: 14548-39-1) | [6][7][8] |

| Appearance | Typically a solid |[9] (Precursor) |

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of the title compound is a classic example of carbonyl protection via acid-catalyzed ketalization. This reaction involves the nucleophilic attack of ethylene glycol on the carbonyl carbon of 6-bromo-1-indanone.

Causality of Experimental Design

The reaction is an equilibrium. To drive the synthesis towards the ketal product, the water generated during the reaction must be continuously removed, in accordance with Le Chatelier's principle. This is most effectively achieved using a Dean-Stark apparatus, which physically separates the immiscible water from the reaction solvent (typically toluene or benzene). The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is critical; it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the diol.

Detailed Experimental Protocol

Reagents & Equipment:

-

6-Bromo-1-indanone (1.0 eq)

-

Ethylene glycol (1.2-1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The apparatus should be flame-dried or oven-dried to remove residual moisture.

-

Charging the Flask: To the flask, add 6-bromo-1-indanone, toluene, ethylene glycol, and p-TSA.

-

Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water will separate and be collected, while the toluene will overflow and return to the reaction flask. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.

Caption: Workflow for the synthesis and purification of the target ketal.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its role as a protected intermediate. The indanone core is a key structural motif in many biologically active molecules, including anti-inflammatory, anticancer, and neuroprotective agents.[3][9][10][11]

Strategic Importance of Ketal Protection

With the C1 ketone masked, the molecule presents two primary sites for further functionalization:

-

The Aryl Bromide: This site is ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents.

-

The Benzylic Position (C2): The protons at the C2 position can be removed by a strong base to form an enolate, which can then react with various electrophiles.

This strategic protection is essential for building molecular complexity. For instance, a synthetic route might involve a Suzuki coupling at the C6 position, which would be complicated by the presence of an unprotected, enolizable ketone.

Caption: Logical workflow demonstrating the synthetic utility of the ketal protecting group.

Relevance in Drug Development

The indanone scaffold is central to numerous pharmaceuticals. Donepezil, a key treatment for Alzheimer's disease, is a prominent example highlighting the therapeutic potential of this structural class.[1][3] Research has also shown indanone derivatives to be promising candidates for anticancer and anti-inflammatory drugs.[9] this compound serves as a key starting point for synthesizing libraries of novel indanone derivatives, enabling structure-activity relationship (SAR) studies essential for identifying new drug leads.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not broadly available, safe handling practices should be derived from the known hazards of its precursor, 6-bromo-1-indanone, and general laboratory safety protocols.

-

Precursor Hazards: 6-Bromo-1-indanone is classified as causing skin and serious eye irritation.[12][13]

-

Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Avoid inhalation of dust and direct contact with skin and eyes.

Researchers are required to consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple derivative; it is a strategic tool for synthetic chemists. Its precise molecular weight of 255.11 g/mol and its unique structure, featuring a protected ketone and a reactive aryl bromide, make it an invaluable building block for constructing complex molecular architectures. By enabling selective reactions that would otherwise be unfeasible, this compound provides a reliable pathway to novel indanone derivatives with significant potential in drug discovery and materials science. Understanding its synthesis, properties, and strategic application is key for any researcher working at the forefront of modern organic chemistry.

References

-

This compound. BIOFOUNT.4

-

MSDS of this compound. BOC Sciences.

-

6-FORMYL-INDAN-1-ONE 1,2-ETHANEDIOL KETAL. LookChem.5

-

Safety Data Sheet (2-Bromo-1-indanone). Thermo Fisher Scientific.14

-

Safety Data Sheet (6-Bromo-1-indanone). Fisher Scientific.12

-

Safety Data Sheet (1-Indanone). Sigma-Aldrich.15

-

Safety Data Sheet (6-Bromo-1-indanone). TCI Chemicals.13

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters.

-

1-Indanone, 6-bromo-. PubChem, National Center for Biotechnology Information.

-

6-Bromo-1-indanone. CymitQuimica.7

-

6-Bromo-1-indanone. Chem-Impex.9

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules (Basel, Switzerland), PMC, National Center for Biotechnology Information.

-

6-Bromo-1-indanone. Oakwood Chemical.8

-

6-Bromo-1-indanone, 97%. Fisher Scientific.16

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, PMC, National Center for Biotechnology Information.

-

6-Bromo-1-indanone, 97%. Thermo Fisher Scientific.17

-

Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, PubMed.

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, PubMed.

-

Synthesis of indanones. Organic Chemistry Portal.

-

Examples of various indanones and bioactive natural products containing... ResearchGate.

-

Selective catalytic two-step process for ethylene glycol from carbon monoxide. Nature Communications, PMC, National Center for Biotechnology Information.

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 866848-94-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 8. 6-Bromo-1-indanone [oakwoodchemical.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. 6-Bromo-1-indanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 17. H54003.03 [thermofisher.com]

An In-depth Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol Ketal: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-indan-1-one 1,2-ethanediol ketal, also known as 6-bromo-1,1-(ethylenedioxy)indane, is a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its rigid indane core, functionalized with a bromine atom and a protected ketone, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. The protection of the ketone as a 1,2-ethanediol ketal is a strategic chemical choice, rendering the otherwise reactive carbonyl group inert to a variety of reaction conditions, thereby allowing for selective modifications at other positions of the molecule. This strategic protection is paramount in multi-step syntheses of complex drug molecules.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 866848-94-4 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | - |

| Boiling Point | 273.6 ± 35.0 °C (Predicted) | - |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | General chemical knowledge |

| Storage | Store at room temperature in a cool, dry place. | [1] |

Synthesis and Manufacturing

The primary route to this compound involves the protection of the carbonyl group of its precursor, 6-Bromo-indan-1-one. This reaction is a classic example of ketalization, a fundamental transformation in organic synthesis for the protection of aldehydes and ketones.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 6-Bromo-indan-1-one 1,2-ethanediol ketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-indan-1-one 1,2-ethanediol ketal, also known as 6-bromo-2,3-dihydrospiro[indene-1,2'-[1][2]dioxolane], is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its indanone core is a privileged scaffold found in numerous biologically active molecules and natural products[3]. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures[4]. The 1,2-ethanediol ketal serves as a robust protecting group for the ketone functionality, allowing for selective reactions at other positions of the molecule[2][5]. This guide provides a comprehensive overview of the synthesis and detailed spectral analysis of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ketalization of 6-Bromo-indan-1-one. This reaction involves the protection of the carbonyl group using ethylene glycol in the presence of an acid catalyst.

Experimental Protocol: Ketalization of 6-Bromo-indan-1-one

Materials:

-

6-Bromo-indan-1-one

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-Bromo-indan-1-one, a 1.5 to 2-fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

-

Excess Ethylene Glycol: Using an excess of ethylene glycol helps to drive the equilibrium of the reversible ketalization reaction towards the product side.

-

Acid Catalyst: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis of the ketal) and to ensure a high yield of the desired product. Toluene is an effective solvent for this purpose as it forms an azeotrope with water.

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

A thorough understanding of the spectral data is paramount for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.2 - 7.6 | m | - | 3H |

| Ethylene Ketal-H | 3.9 - 4.2 | m | - | 4H |

| Indane-CH₂ (α to aromatic) | 2.8 - 3.1 | t | ~7-8 | 2H |

| Indane-CH₂ (β to aromatic) | 2.0 - 2.3 | t | ~7-8 | 2H |

Interpretation:

-

Aromatic Protons: The aromatic protons on the benzene ring will appear in the downfield region (7.2-7.6 ppm). The bromine substituent will influence their chemical shifts and coupling patterns.

-

Ethylene Ketal Protons: The four protons of the ethylene glycol bridge are diastereotopic and will typically appear as a complex multiplet in the range of 3.9-4.2 ppm.

-

Indane Protons: The two methylene groups of the indane ring system will each give rise to a triplet, integrating to two protons each. The methylene group adjacent to the aromatic ring will be more deshielded and appear further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ketal Carbon (quaternary) | 105 - 115 |

| Aromatic Carbons | 120 - 145 |

| Aromatic Carbon (C-Br) | 115 - 125 |

| Ethylene Ketal Carbons | 64 - 66 |

| Indane-CH₂ (α to aromatic) | 35 - 40 |

| Indane-CH₂ (β to aromatic) | 25 - 30 |

Interpretation:

-

Ketal Carbon: The spiro carbon of the ketal is a quaternary carbon and will appear as a characteristic signal in the 105-115 ppm region.

-

Aromatic Carbons: The six aromatic carbons will resonate in the typical aromatic region (120-145 ppm). The carbon atom directly bonded to the bromine will have its chemical shift influenced by the halogen's electronic effects.

-

Ethylene Ketal Carbons: The two equivalent carbons of the ethylene glycol bridge will give a single signal around 64-66 ppm.

-

Indane Carbons: The two methylene carbons of the indane moiety will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-O (Ketal) | 1050 - 1150 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

| C=C (aromatic) | 1450 - 1600 | Medium-Weak |

| C-Br | 500 - 600 | Medium-Strong |

Interpretation:

The most significant feature in the IR spectrum of this compound, when compared to its precursor 6-Bromo-indan-1-one, is the disappearance of the strong carbonyl (C=O) stretching band, which is typically observed around 1700 cm⁻¹. In its place, strong C-O stretching absorptions characteristic of the ketal group will appear in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z and M+2). This is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br[6]. For C₁₁H₁₁BrO₂, the expected molecular ion peaks would be around m/z 254 and 256.

-

Major Fragments: Common fragmentation pathways for ethylene ketals involve the loss of ethylene oxide or cleavage of the dioxolane ring. The bromo-indan moiety can also undergo fragmentation.

Visualization of Ketalization Reaction:

Caption: The acid-catalyzed ketalization of 6-Bromo-indan-1-one with ethylene glycol.

Conclusion

The successful synthesis and characterization of this compound are crucial for its application as a versatile intermediate in drug discovery and organic synthesis. The detailed analysis of its NMR, IR, and MS spectra provides a clear and unambiguous confirmation of its structure. This guide serves as a valuable resource for scientists, enabling them to confidently synthesize, purify, and utilize this important building block in their research endeavors. The understanding of the underlying principles of the synthesis and spectral interpretation empowers researchers to troubleshoot potential issues and to apply these concepts to related molecular systems.

References

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Chemistry LibreTexts. 20.12: Protecting Groups. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139778, 1-Indanone, 6-bromo-. [Link]

-

Oakwood Chemical. 6-Bromo-1-indanone. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

RSC Publishing. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. [Link]

-

TÜBİTAK Academic Journals. Photochemical bromination of substituted indan-1-one derivatives. [Link]

-

MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

National Center for Biotechnology Information. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

-

ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

PubChem. 2-Bromo-1,1-dimethoxyethane. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

OpenAlex. The Synthesis of Derivatives of 1-Indanone and Indenone. [Link]

-

University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling of 6-Bromo-indan-1-one 1,2-ethanediol ketal

Introduction: Context and Chemical Significance

6-Bromo-indan-1-one 1,2-ethanediol ketal (CAS No. 866848-94-4) is a specialized organic intermediate of significant interest to researchers in medicinal chemistry and drug development. It is a derivative of 6-Bromo-indan-1-one, a versatile building block used in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anticancer agents.[1][2] The defining feature of this compound is the presence of a 1,2-ethanediol ketal group, which serves as a protecting group for the ketone functionality of the indanone core.[3]

This protection strategy is fundamental in multi-step organic synthesis. The ketal group is stable in neutral to strongly basic conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the ketone.[4][5] The ketone can be readily deprotected and regenerated later in the synthetic sequence, typically by treatment with aqueous acid.[6][7] Understanding this chemical behavior is not only crucial for its synthetic application but also foundational to its safe handling and storage. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and handling protocols necessary to work safely with this compound in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties and potential hazards is the cornerstone of laboratory safety. While specific toxicological data for this compound is limited, a robust safety protocol can be developed by analyzing the well-documented hazards of its parent compound, 6-Bromo-indan-1-one, and the general reactivity of brominated organic compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 866848-94-4 | |

| Molecular Formula | C₁₁H₁₁BrO₂ | [8] |

| Molecular Weight | 255.11 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Synonyms | 6'-Bromo-3',4'-dihydro-2'H-spiro[1,3-dioxolane-2,1'-inden] | N/A |

GHS Hazard Classification (Inferred from 6-Bromo-indan-1-one)

The following classification is based on data for the parent compound, 6-Bromo-indan-1-one. It is imperative to handle the ketal derivative with the assumption that it presents, at a minimum, the same hazards.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Acute Toxicity, Oral | Category 4 / 3 | H302: Harmful if swallowed / H301: Toxic if swallowed |

Toxicological Profile and Chemical Reactivity

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

-

Health Hazards: Direct contact with the compound is likely to cause irritation to the skin and eyes.[10][11] Inhalation of the dust may lead to respiratory tract irritation.[9][10] Brominated organic compounds, as a class, require careful handling to avoid potential long-term health effects.[12]

-

Chemical Stability: The compound is stable under recommended storage conditions.[13] The ketal functional group is sensitive to acidic conditions, which will hydrolyze it back to the parent ketone and ethylene glycol.[4][7] Contact with strong oxidizing agents should be avoided.[10]

-

Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[10]

Proactive Risk Assessment

A systematic risk assessment should be performed before any new procedure involving this compound. This process involves identifying hazards, evaluating the potential for exposure based on the specific experimental steps, and implementing appropriate controls.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 866848-94-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. dollycorporation.com [dollycorporation.com]

- 13. 6-Bromo-1-indanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol Ketal: Synthesis, Properties, and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-indan-1-one 1,2-ethanediol ketal, a key synthetic intermediate in medicinal chemistry and materials science. The document details the strategic importance of the indanone scaffold, the rationale for carbonyl protection via ketalization, and provides a robust, step-by-step protocol for the synthesis of the title compound from its precursor, 6-bromo-indan-1-one. Furthermore, it covers essential physicochemical and spectroscopic characterization methods, explores its application in advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in multi-step synthetic campaigns.

The Strategic Importance of the Indanone Scaffold

The indanone core is a privileged structural motif found in a multitude of natural products and pharmacologically active molecules.[1] Its rigid bicyclic framework serves as a versatile scaffold for the development of therapeutic agents across various disease areas. Notably, the indanone moiety is central to the efficacy of drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] Derivatives of indanone have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1]

The precursor to the title compound, 6-bromo-1-indanone, is a particularly valuable building block. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the ketone functionality allows for further derivatization. This dual functionality makes it a cornerstone intermediate for constructing complex molecular architectures.[2]

Rationale for Carbonyl Protection: The Ketal Strategy

In multi-step organic synthesis, the reactivity of a carbonyl group can be both an asset and a liability. When performing reactions that target other parts of the molecule, such as the aryl bromide, the ketone can interfere by reacting with organometallic reagents or reducing agents. To circumvent this, the carbonyl group is temporarily masked with a protecting group.[3][4]

The formation of a 1,2-ethanediol ketal (also known as an ethylene acetal) is a robust and widely adopted strategy for protecting aldehydes and ketones.[3] This method is favored for several reasons:

-

Stability: The resulting five-membered dioxolane ring is stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments.[4]

-

Efficiency of Formation: The reaction is typically high-yielding and driven to completion by the removal of water.

-

Reliable Deprotection: The ketone can be readily regenerated by hydrolysis under acidic conditions.[5][6]

By converting the ketone of 6-bromo-1-indanone to its 1,2-ethanediol ketal, the aryl bromide is liberated for selective modification, significantly expanding the synthetic possibilities.

Caption: General workflow for using the ketal as a protecting group.

Synthesis and Mechanism

Synthesis of Precursor: 6-Bromo-indan-1-one

The most common and efficient method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[7][8] For 6-bromo-1-indanone, the synthesis typically begins with 3-(4-bromophenyl)propanoic acid. This precursor is first converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution, cyclizing to form the five-membered ring and yielding 6-bromo-1-indanone.[1]

Ketalization Protocol: Synthesis of this compound

This protocol describes a standard, reliable method for the protection of the ketone functionality. The reaction relies on driving the equilibrium toward the ketal product by removing the water byproduct.

Materials & Reagents:

-

6-Bromo-indan-1-one

-

Ethylene glycol (1,2-ethanediol), anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other acid catalyst

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add 6-bromo-indan-1-one (1.0 eq), toluene (to form a ~0.2 M solution), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, which will condense in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours, once water ceases to collect in the trap.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Causality of Experimental Choices:

-

Dean-Stark Apparatus: Ketal formation is a reversible equilibrium reaction.[4][9] By continuously removing the water byproduct, Le Châtelier's principle dictates that the equilibrium will shift to the right, favoring the formation of the ketal product and ensuring a high yield.

-

Acid Catalyst (p-TsOH): The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[5][10]

Caption: Ketalization of 6-Bromo-indan-1-one.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. The conversion of the ketone to a ketal results in distinct changes in spectroscopic data.

| Property | 6-Bromo-indan-1-one (Precursor) | This compound (Product) |

| Molecular Formula | C₉H₇BrO | C₁₁H₁₁BrO₂ |

| Molecular Weight | 211.06 g/mol | 255.11 g/mol |

| Appearance | Pale yellow solid | White to off-white crystalline solid (Predicted) |

| Key IR Signal (cm⁻¹) | ~1710 (strong, C=O stretch) | Absence of C=O; Appearance of C-O stretches (~1100-1200) |

| ¹H NMR Signal | Aliphatic protons (~2.7-3.1 ppm) | Aliphatic protons shift slightly; New singlet for -OCH₂CH₂O- (~3.9-4.2 ppm, 4H) |

| ¹³C NMR Signal | Carbonyl carbon (~206 ppm) | Absence of C=O; Ketal carbon (~108-110 ppm); Methylene carbons of ketal (~65 ppm) |

Self-Validating Protocol Insights:

-

FT-IR Spectroscopy: The most definitive evidence of a successful reaction is the complete disappearance of the strong carbonyl (C=O) absorption peak, which is prominent in the starting material's spectrum.[11]

-

NMR Spectroscopy: In ¹H NMR, the appearance of a new, integrating to 4 protons, is a clear indicator of the ethylene glycol moiety. In ¹³C NMR, the disappearance of the downfield ketone signal and the appearance of the characteristic ketal carbon signal provides unambiguous confirmation.[12]

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. The aryl bromide functionality is a key linchpin for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[13][14]

Common Transformations:

-

Suzuki-Miyaura Coupling: Reaction with an aryl or alkyl boronic acid/ester to form a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. This is a powerful method for building biaryl structures or introducing alkyl chains.[15]

-

Heck Reaction: Coupling with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

-

Lithiation/Grignard Formation: Conversion of the aryl bromide to an organolithium or Grignard reagent, which can then be used as a potent nucleophile.

The protection of the ketone as a ketal is critical for the success of these reactions, as the unprotected ketone would be incompatible with the often basic or nucleophilic reagents used (e.g., Grignard or organolithium reagents).[3]

Caption: Workflow for a Suzuki coupling followed by deprotection.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, safety precautions should be based on the parent compound, 6-bromo-1-indanone, and general laboratory practice.

-

Hazard Classification (of precursor): Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is not merely a derivative but a strategic tool in the arsenal of the synthetic chemist. Its synthesis via a straightforward and high-yielding ketalization reaction transforms the parent indanone into a stable intermediate, unlocking the vast potential of the aryl bromide for sophisticated C-C and C-heteroatom bond-forming reactions. The ability to reliably protect the ketone and subsequently deprotect it post-transformation makes this compound an invaluable building block for the synthesis of novel pharmaceutical candidates and advanced organic materials.

References

-

National Center for Biotechnology Information. (n.d.). 2-Indanone. PubChem Compound Database. Retrieved from [Link]

-

Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7569-7583. Available at: [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

-

Shah, Z. A., & Khan, M. R. (2016). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Retrieved from [Link]

-

Bargiggia, F. O., et al. (2014). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Retrieved from [Link]

-

Kusama, H., & Narasaka, K. (1995). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Bulletin of the Chemical Society of Japan, 68(8), 2379-2383. Available at: [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Li, Y., et al. (2014). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 19(9), 13536-13546. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

-

Yan, J., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(10), 1339. Available at: [Link]

-

Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Xiao, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. Available at: [Link]

-

Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Several carbonyl groups, which one does ethylene glycol protect?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

-

Ji, J., et al. (2007). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. Retrieved from [Link]

-

Stewart, S. M. (2020). Ethylene Glycol for Protecting Groups. YouTube. Retrieved from [Link]

-

de Souza, A. L. F., et al. (2012). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 23(11), 1929-1954. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-

Khalafy, J., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Retrieved from [Link]

-

Rogue Chem. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Retrieved from [Link]

-

Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]

-

Pérez Sestelo, J., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Organic Letters, 13(7), 1884-1887. Available at: [Link]

-

Cabrera-Galeana, P. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 21543-21548. Available at: [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. scielo.br [scielo.br]

- 14. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 6-Bromo-1-Indanone Derivatives

Introduction: The Strategic Importance of 6-Bromo-1-Indanone

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. The indanone core is one such esteemed scaffold, and the strategic introduction of a bromine atom at the 6-position creates a uniquely versatile building block: 6-bromo-1-indanone. This compound serves as a pivotal starting point for the synthesis of a diverse array of biologically active molecules.[1] Its utility stems from a combination of the rigid indanone framework, which allows for the precise spatial orientation of functional groups, and the reactivity of the bromine substituent, which opens up a vast chemical space for derivatization. This guide provides an in-depth exploration of the applications of 6-bromo-1-indanone derivatives in medicinal chemistry, with a focus on their roles in neurodegenerative diseases, oncology, and inflammatory conditions.

Synthetic Versatility: A Gateway to Molecular Diversity

The chemical reactivity of 6-bromo-1-indanone can be harnessed at three primary locations: the carbonyl group, the α-carbon, and the carbon-bromine bond on the aromatic ring. This multi-faceted reactivity allows for the construction of a wide range of derivatives.

A general workflow for the derivatization of 6-bromo-1-indanone is illustrated below:

Caption: General synthetic routes from 6-bromo-1-indanone.

Key Synthetic Transformations

-

Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of nucleophilic additions (e.g., Grignard reactions to form tertiary alcohols) and condensations. For instance, reaction with hydroxylamine yields an oxime, a common intermediate.

-

α-Carbon Functionalization: The carbon atom adjacent to the carbonyl group is readily deprotonated to form an enolate, which can then react with various electrophiles. A particularly useful reaction is the aldol condensation with aromatic aldehydes to produce 2-benzylidene-1-indanone derivatives, a class of compounds with significant biological activities.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, dramatically expanding the chemical diversity of the resulting derivatives.

Representative Experimental Protocol: Aldol Condensation

The following is a representative protocol for the synthesis of a 2-benzylidene-6-bromo-1-indanone derivative:

-

Dissolution: Dissolve 6-bromo-1-indanone (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (2 equivalents) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-6-bromo-1-indanone derivative.

Therapeutic Applications of 6-Bromo-1-Indanone Derivatives

Neurodegenerative Diseases: A Multi-Target Approach for Alzheimer's Disease

The indanone scaffold is famously represented in the FDA-approved anti-Alzheimer's drug, Donepezil.[3] Inspired by this, numerous derivatives of 6-bromo-1-indanone have been developed as potential treatments for Alzheimer's disease, often designed as multi-target-directed ligands.[4][5] These compounds aim to address the complex pathology of the disease by simultaneously modulating several key biological targets.[6]

The primary mechanisms of action for these derivatives include:

-

Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[7][8][9] By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, which is crucial for cognitive function.[6]

-

Inhibition of Amyloid-β (Aβ) Aggregation: Some derivatives have been shown to inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils, a key pathological hallmark of Alzheimer's disease.[4]

-

Metal Chelation: The dysregulation of metal ions (e.g., copper, zinc, and iron) is implicated in Aβ aggregation and oxidative stress. Indanone derivatives can be designed to chelate these metal ions, potentially mitigating their neurotoxic effects.[9]

Caption: Multi-target approach for Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Representative Indanone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative 5c[7] | AChE | 0.12 |

| Derivative 7b[7] | BuChE | 0.04 |

| Derivative 9[4] | AChE | 0.0148 |

| Derivative 14[4] | AChE | 0.0186 |

| Derivative 6a[9] | AChE | 0.0018 |

Note: The specific structures of the compounds are detailed in the cited references.

The structure-activity relationship (SAR) studies of these derivatives often reveal the importance of the substituents introduced via the 6-bromo position. For instance, the nature of the amine group in aminopropoxy benzylidene derivatives significantly influences the inhibitory potency against cholinesterases.[7]

Oncology: Targeting Cancer Cell Proliferation

Derivatives of 6-bromo-1-indanone have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][10] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes required for cancer cell growth and survival.

Key anticancer mechanisms include:

-

Inhibition of Tubulin Polymerization: Several indanone derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site.[11][12][13] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-